molecular formula C7H7BrN2O2 B3180106 5-Bromo-4-methoxypyridine-2-carboxamide CAS No. 1294003-28-3

5-Bromo-4-methoxypyridine-2-carboxamide

Cat. No.: B3180106
CAS No.: 1294003-28-3
M. Wt: 231.05 g/mol
InChI Key: MNBYJOWNFFQHHO-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxypyridine-2-carboxamide is a pyridine-based compound featuring a bromine atom at position 5, a methoxy group (-OCH₃) at position 4, and a carboxamide (-CONH₂) functional group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

5-bromo-4-methoxypyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-6-2-5(7(9)11)10-3-4(6)8/h2-3H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBYJOWNFFQHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720881
Record name 5-Bromo-4-methoxypyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1294003-28-3
Record name 5-Bromo-4-methoxypyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxypyridine-2-carboxamide typically involves the bromination of 4-methoxypyridine-2-carboxamide. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective bromination at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for 5-Bromo-4-methoxypyridine-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxypyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Amines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

5-Bromo-4-methoxypyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists.

    Industrial Applications: The compound is utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxypyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine and methoxy groups on the pyridine ring can interact with various molecular targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, functional groups, and heterocyclic cores.

Table 1: Structural and Functional Comparison of Pyridine Derivatives
Compound Name Molecular Formula Substituents (Position) Functional Groups Molar Mass (g/mol) Key Properties/Notes References
5-Bromo-4-methoxypyridine-2-carboxamide (Target) C₇H₇BrN₂O₂ Br (5), OCH₃ (4) Carboxamide (2) 231.05 (calc.) High polarity due to OCH₃; H-bond donor
5-Bromo-4-methylpyridine-2-carboxamide C₇H₇BrN₂O Br (5), CH₃ (4) Carboxamide (2) 215.06 Lower polarity vs. methoxy analog
5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide C₈H₉BrClN₂O₂ Br (5), Cl (2), N-OCH₃, N-CH₃ Carboxamide (4) 299.52 (calc.) Enhanced lipophilicity from Cl and N-alkyl
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine C₁₄H₁₄BrN₂O₂ Br (5), N-benzyl (2) Amine (2), OCH₃ (benzyl) 337.19 (calc.) Bulky substituent; potential CNS activity
5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide C₉H₁₀BrN₂O₂ Br (5), OCH₃ (2), CH₃ (4,6) Carboxamide (3) 273.10 (calc.) Steric hindrance at positions 4 and 6

Substituent Effects

  • Methoxy (-OCH₃) vs. Methyl (-CH₃): The methoxy group in the target compound increases polarity and hydrogen-bonding capacity compared to the methyl group in its analog (C₇H₇BrN₂O) . This may enhance aqueous solubility and receptor interaction.
  • The addition of chlorine in ’s compound increases lipophilicity and steric bulk .
  • Functional Group Position: Carboxamide at position 2 (target) vs. position 3 () alters hydrogen-bonding networks and molecular planarity, impacting crystal packing and solubility .

Biological Activity

5-Bromo-4-methoxypyridine-2-carboxamide is a pyridine derivative that has gained attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of a bromine atom and a methoxy group, which contribute to its unique pharmacological properties. Research has indicated that this compound may possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

  • Chemical Formula : C8H8BrN2O2
  • Molecular Weight : 246.06 g/mol
  • CAS Number : 1294003-28-3

Antimicrobial Activity

Studies have shown that 5-Bromo-4-methoxypyridine-2-carboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
P. aeruginosa1464 µg/mL

Anticancer Activity

Recent research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer).

Case Study: Apoptosis Induction

In a study evaluating the effects of 5-Bromo-4-methoxypyridine-2-carboxamide on MDA-MB-231 cells, the following results were observed:

  • Concentration : 50 µM
  • Apoptosis Rate : 70% after 24 hours of treatment
  • Mechanism : Induction of caspase activation and modulation of Bcl-2 family proteins.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages.

Cytokine Control Level (pg/mL) Treatment Level (pg/mL)
TNF-alpha15050
IL-620070

The biological activity of 5-Bromo-4-methoxypyridine-2-carboxamide is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can interact with specific receptors, altering cellular signaling pathways.
  • DNA Interaction : Potential intercalation into DNA could lead to apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methoxypyridine-2-carboxamide
Reactant of Route 2
5-Bromo-4-methoxypyridine-2-carboxamide

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